

Performance comparison of glycerol triacrylate in different 3D printing technologies

Author: BenchChem Technical Support Team. Date: December 2025

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Glycerol Triacrylate in 3D Printing: A Comparative Performance Guide

For Researchers, Scientists, and Drug Development Professionals

Glycerol triacrylate (GTA), a trifunctional monomer, is emerging as a versatile building block in the realm of photopolymerizable resins for 3D printing. Its biocompatibility, biodegradability, and tunable mechanical properties make it a person of interest for applications in biomedical research, tissue engineering, and drug delivery systems. This guide provides a comparative overview of the performance of glycerol triacrylate and its derivatives in three prominent 3D printing technologies: Stereolithography (SLA), Digital Light Processing (DLP), and Two-Photon Polymerization (2PP). The information presented herein is a synthesis of available research on glycerol-based acrylates and other common acrylate monomers, providing a framework for material selection and experimental design.

Performance Comparison of Glycerol-based Acrylates and Alternatives

The selection of a 3D printing technology and material is contingent on the desired resolution, printing speed, and the final properties of the printed object. While direct comparative data for pure **glycerol triacrylate** across all platforms is limited, studies on glycerol-derived resins like poly(glycerol sebacate) acrylate (PGSA) and glycerol 1,3-diglycerolate diacrylate (GDGDA),







alongside common acrylates such as polyethylene glycol diacrylate (PEGDA) and trimethylolpropane triacrylate (TMPTMA), provide valuable insights.[1][2][3][4][5]



Property	Stereolithogra phy (SLA)	Digital Light Processing (DLP)	Two-Photon Polymerization (2PP)	Alternative Acrylates (PEGDA, TMPTMA)
Printing Resolution	High (typically 25-100 μm)[6][7] [8]	High (typically 30-100 μm)[9] [10][11]	Ultra-high (<1 μm)[12][13][14]	Varies with technology; TMPTMA can contribute to higher resolution in SLA.[3][7][8]
Printing Speed	Moderate; point- by-point curing.	Fast; layer-wise curing.[9]	Slow; voxel-by-voxel writing.	Generally faster in DLP than SLA.
Mechanical Properties	Good; can be tuned with resin formulation.[15]	Good and tunable; thermal treatment can enhance properties of glycerol-based polymers.[1][2]	Excellent at microscale; suitable for fabricating intricate scaffolds.[13][16]	TMPTMA enhances hardness and chemical resistance.[17] [18] PEGDA properties are tunable with molecular weight.[19]
Biocompatibility	Generally good, but post- processing is crucial to remove unreacted monomers.[20]	Good for glycerol-based resins after post- processing.[1]	Excellent for creating cell-interactive microenvironmen ts.[13][16]	PEGDA is widely used for biocompatible scaffolds. TMPTMA may require more rigorous biocompatibility testing.[6]



Degradation	Tunable based on the specific glycerol-based polymer used.	Degradation rate	Allows for the	PEGDA degradation is dependent on crosslink density.
		of PGSA can be	fabrication of	
		tuned by post-	biodegradable	
		fabrication	micro-scaffolds.	
		treatments.[1][2]	[13][16]	

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide representative experimental protocols for preparing and printing with acrylate-based resins, which can be adapted for **glycerol triacrylate**.

Resin Preparation for SLA and DLP

A general procedure for preparing a photocurable acrylate resin for SLA or DLP printing involves the following steps:

- Monomer Selection: Choose the desired acrylate monomer (e.g., glycerol triacrylate) and any co-monomers or crosslinkers (e.g., PEGDA, TMPTMA) to achieve the desired properties.
- Photoinitiator Addition: Dissolve a suitable photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide BAPO, or diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide TPO) in the monomer mixture.[3][9] The concentration typically ranges from 0.5% to 4% (w/w).
- Mixing: Thoroughly mix the components until the photoinitiator is completely dissolved. This
 can be done using a magnetic stirrer or a vortex mixer. For highly viscous resins, gentle
 heating may be required.[21]
- Degassing: If necessary, degas the resin mixture in a vacuum chamber to remove any dissolved air bubbles, which can interfere with the printing process.

3D Printing and Post-Processing

For SLA and DLP:



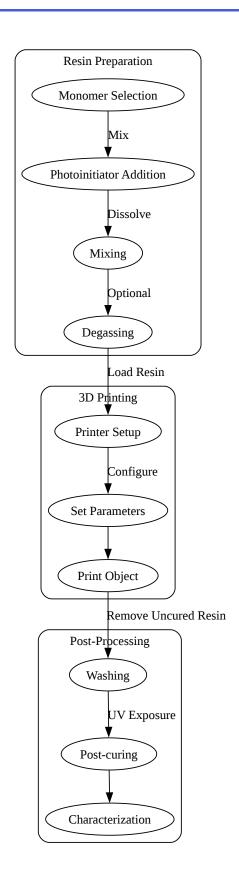
- Printer Setup: Load the prepared resin into the vat of the SLA or DLP printer.
- Printing Parameters: Set the appropriate printing parameters, such as layer thickness (typically 25-100 μm), exposure time per layer, and light intensity. These parameters will need to be optimized for the specific resin formulation.[9][10]
- Printing: Initiate the printing process.
- Washing: After printing, remove the object from the build platform and wash it with a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin from the surface.
- Post-curing: Post-cure the object under a UV lamp to ensure complete polymerization and enhance its mechanical properties.[1][2]

For 2PP:

- Sample Preparation: A drop of the prepared resin is placed on a glass slide.
- Laser Setup: A femtosecond laser is focused into the resin.[12]
- Fabrication: The desired 3D structure is written by moving the laser focus through the resin in a pre-defined pattern.
- Development: After writing, the unpolymerized resin is washed away with a solvent (e.g., ethanol), leaving the fabricated microstructure.[12]

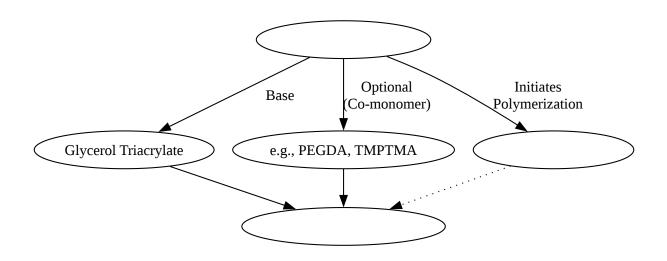
Visualizing Experimental Workflows





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Conclusion

Glycerol triacrylate and its derivatives present a promising class of materials for vat polymerization-based 3D printing, particularly for biomedical applications. The choice of printing technology will depend on the specific requirements of the application, with SLA and DLP offering a balance of resolution and speed for macroscopic objects, while 2PP provides unparalleled resolution for microfabrication. Further research focusing on the direct comparison of pure **glycerol triacrylate** in these technologies will be invaluable for optimizing its use and expanding its applications in science and medicine.

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- To cite this document: BenchChem. [Performance comparison of glycerol triacrylate in different 3D printing technologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606481#performance-comparison-of-glyceroltriacrylate-in-different-3d-printing-technologies]



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